molecular formula C34H27F2N3O5 B14090601 N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide

N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide

Cat. No.: B14090601
M. Wt: 595.6 g/mol
InChI Key: MLVXDWWIOJNCKI-UHFFFAOYSA-N
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Description

N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N’-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, fluorinated phenyl groups, and a cyclopropane dicarboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N’-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.

    Introduction of the Methoxy and Phenylmethoxy Groups: The methoxy and phenylmethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

    Formation of the Cyclopropane Dicarboxamide Moiety: The cyclopropane dicarboxamide moiety can be synthesized through a cyclopropanation reaction followed by amide formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N’-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups onto the quinoline core or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N’-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N’-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N’-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Fluorinated Phenyl Compounds: Compounds like fluoxetine, which is used as an antidepressant.

    Cyclopropane Derivatives: Compounds like cyclopropane carboxylic acid, which is used in organic synthesis.

Properties

Molecular Formula

C34H27F2N3O5

Molecular Weight

595.6 g/mol

IUPAC Name

1-N'-[3-fluoro-4-(6-methoxy-7-phenylmethoxyquinolin-4-yl)oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

InChI

InChI=1S/C34H27F2N3O5/c1-42-30-18-25-27(19-31(30)43-20-21-5-3-2-4-6-21)37-16-13-28(25)44-29-12-11-24(17-26(29)36)39-33(41)34(14-15-34)32(40)38-23-9-7-22(35)8-10-23/h2-13,16-19H,14-15,20H2,1H3,(H,38,40)(H,39,41)

InChI Key

MLVXDWWIOJNCKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Origin of Product

United States

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